Lipogenesis Inhibition: Target Compound vs. Structurally Divergent 3-Acetamide Analog (Caroxazone)
2H-1,3-Benzoxazine-4-carboxylic acid, 2-oxo-, ethyl ester (CAS 663618-89-1) belongs to a claimed class of benzoxazinecarboxylic acid esters that inhibit lipogenesis in mammalian adipose tissue, as demonstrated by reduced ¹⁴C-glucose incorporation into lipids in swine adipose tissue explants at a test concentration of 100 µg/mL [1]. In contrast, the 3-acetamide analog caroxazone (CAS 18464-39-6) is a known MAO inhibitor with no reported lipogenesis activity [2]. This represents a functional divergence driven entirely by the position and nature of the carbonyl substituent on the benzoxazine ring.
| Evidence Dimension | Lipogenesis inhibition in swine adipose tissue (¹⁴C-glucose incorporation assay) |
|---|---|
| Target Compound Data | Inhibition observed at 100 µg/mL (exact % inhibition not specified for individual esters; class-level claim) |
| Comparator Or Baseline | Caroxazone (CAS 18464-39-6): no lipogenesis inhibition reported; MAO inhibition (IC₅₀ not available in retrieved sources) |
| Quantified Difference | Qualitative functional divergence: lipogenesis inhibitor vs. MAO inhibitor; quantitative head-to-head data unavailable |
| Conditions | Swine adipose tissue explants incubated with ¹⁴C-glucose; test compounds at 100 µg/mL in DMSO |
Why This Matters
For procurement aimed at metabolic or lipid metabolism research, caroxazone is mechanistically irrelevant, making the 4-carboxylic acid ethyl ester scaffold the only structurally validated entry point for benzoxazine-based lipogenesis modulation.
- [1] US Patent US4180572A. (1978). Lipogenesis control by esters of benzoxazinecarboxylic acids. Retrieved from https://patents.google.com/patent/US4180572A/en View Source
- [2] Scite.ai. (n.d.). The molecular structure of caroxazone, a reversible monoamine oxidase inhibitor. Retrieved from https://scite.ai/reports/the-molecular-structure-of-caroxazone-a-reversible-monoamine-oxidase-inhibitor View Source
